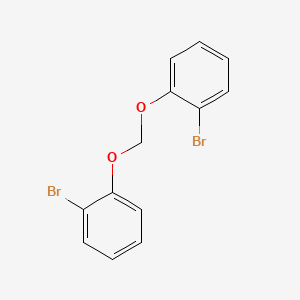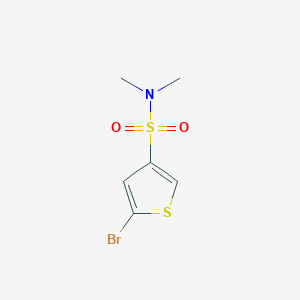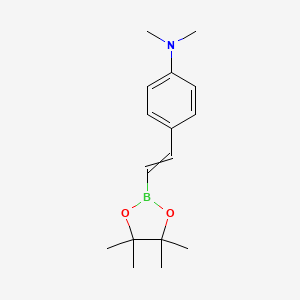
Bis(2-bromophenoxy)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromophenoxy)methane is an organic compound with the molecular formula C13H10Br2O2 It is characterized by two bromophenoxy groups attached to a central methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-bromophenoxy)methane can be synthesized through the reaction of 2-bromophenol with formaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two bromophenoxy groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-bromophenol and formaldehyde are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Bis(2-bromophenoxy)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Hydroxylated derivatives or other substituted phenoxy compounds.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Phenolic derivatives with reduced bromine content.
科学的研究の応用
Bis(2-bromophenoxy)methane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which bis(2-bromophenoxy)methane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenoxy groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
類似化合物との比較
Similar Compounds
Bis(4-bromo-2,5-dialkoxyphenyl)methane: Similar in structure but with different alkoxy substituents.
1,2-bis(2,4,6-tribromophenoxy)ethane: Contains additional bromine atoms and an ethane bridge instead of a methylene bridge.
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: A triazine derivative with three bromophenoxy groups.
Uniqueness
Bis(2-bromophenoxy)methane is unique due to its specific arrangement of bromophenoxy groups and the methylene bridge, which imparts distinct chemical and physical properties
特性
分子式 |
C13H10Br2O2 |
|---|---|
分子量 |
358.02 g/mol |
IUPAC名 |
1-bromo-2-[(2-bromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10Br2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChIキー |
ADXDYWOSRPBYLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCOC2=CC=CC=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)


![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)



